molecular formula C13H11N5O4 B4186518 N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4186518
M. Wt: 301.26 g/mol
InChI Key: KKDRVNKKVAZVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide (FNPAO) is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the family of triazole derivatives, which have been widely studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with cellular proteins and enzymes, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has also been shown to exhibit antioxidant and neuroprotective activities.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide. These include:
1. Further studies on the mechanism of action of N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide to better understand its biological activities.
2. Development of new synthesis methods to improve the yield and solubility of N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide.
3. Studies on the potential use of N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide as a fluorescent probe in biological imaging.
4. Studies on the potential use of N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide in the treatment of neurodegenerative diseases.
5. Studies on the potential use of N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide in the development of new antimicrobial agents.
In conclusion, N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound with a range of potential applications in medicine and biotechnology. Its diverse biological activities make it an interesting target for further research, and its relatively simple synthesis method makes it an attractive research tool. Further studies on the mechanism of action and potential applications of N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide are needed to fully understand its potential in these fields.

Scientific Research Applications

N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-hydroxy-5-nitro-2-phenyltriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c19-17-12(14-9-11-7-4-8-22-11)13(18(20)21)15-16(17)10-5-2-1-3-6-10/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDRVNKKVAZVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=NCC3=CC=CO3)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Furylmethyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 2
N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 3
N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 4
N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 5
N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 6
N-(2-furylmethyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

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